molecular formula C15H20FN3O4 B13407865 3-Fluorophenylalanyl-alanyl-alanine CAS No. 87184-16-5

3-Fluorophenylalanyl-alanyl-alanine

Cat. No.: B13407865
CAS No.: 87184-16-5
M. Wt: 325.34 g/mol
InChI Key: DYJPZEILSXWEAK-AUTRQRHGSA-N
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Description

3-Fluorophenylalanyl-alanyl-alanine is a tripeptide composed of three amino acids: 3-fluorophenylalanine, alanine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenylalanyl-alanyl-alanine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenylalanyl-alanyl-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group can yield fluorophenyl ketones or alcohols, while reduction of peptide bonds can produce primary amines .

Scientific Research Applications

3-Fluorophenylalanyl-alanyl-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorophenylalanyl-alanyl-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The peptide backbone allows for flexibility and conformational changes, facilitating its interaction with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorophenylalanyl-alanyl-alanine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and resistance to enzymatic degradation, making it a valuable tool in various research applications .

Properties

CAS No.

87184-16-5

Molecular Formula

C15H20FN3O4

Molecular Weight

325.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C15H20FN3O4/c1-8(13(20)19-9(2)15(22)23)18-14(21)12(17)7-10-4-3-5-11(16)6-10/h3-6,8-9,12H,7,17H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t8-,9-,12-/m0/s1

InChI Key

DYJPZEILSXWEAK-AUTRQRHGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)F)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC(=CC=C1)F)N

Origin of Product

United States

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